molecular formula C7H11NO B8228913 2-(1-Bicyclo[1.1.1]pentanyl)acetamide

2-(1-Bicyclo[1.1.1]pentanyl)acetamide

Cat. No.: B8228913
M. Wt: 125.17 g/mol
InChI Key: SQZFBLUCKSNRSQ-UHFFFAOYSA-N
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Description

Historical Evolution and Significance of Strained Cage Hydrocarbons

Strained cage hydrocarbons, a class of molecules characterized by their rigid, polycyclic frameworks, have long intrigued chemists. Their structures force carbon atoms into unconventional geometries, leading to significant ring strain and unique chemical properties. The study of these molecules, such as cubane (B1203433) and adamantane, has challenged and expanded the understanding of chemical bonding and reactivity.

Bicyclo[1.1.1]pentane, first synthesized in 1964 by Wiberg and coworkers, is a prominent member of this class. dntb.gov.ua Composed of two fused cyclobutane (B1203170) rings sharing a bridgehead-bridgehead bond, BCP possesses a substantial strain energy of 66.6 kcal/mol. dntb.gov.ua Despite this high strain, the molecule is remarkably stable. The development of synthetic routes to [1.1.1]propellane, a key precursor, has made BCP derivatives more accessible, fueling an explosion of research into their applications over the past decade. dntb.gov.uacore.ac.uk

Strategic Utility of Bicyclo[1.1.1]pentane in Molecular Design

The rigid, rod-like structure of the BCP core has made it a valuable tool in molecular design, particularly in medicinal chemistry and materials science. nih.gov Its unique geometry allows for the precise positioning of functional groups in three-dimensional space. The incorporation of the sp³-rich BCP scaffold into molecules is a key strategy in the "escape from flatland" concept, which aims to move away from planar, two-dimensional structures to improve properties like solubility and metabolic stability. researchgate.netnih.gov

One of the most powerful applications of the BCP scaffold is its role as a bioisostere—a substituent that retains similar physical or chemical properties to another group. BCP has been successfully used as a non-classical, saturated bioisostere for several common structural motifs, including para-substituted phenyl rings, internal alkynes, and tert-butyl groups. nih.govresearchgate.net

Replacing a planar phenyl ring with a three-dimensional BCP core can lead to significant improvements in a molecule's physicochemical profile. These enhancements often include increased aqueous solubility, better metabolic stability, and improved membrane permeability, which are critical parameters in drug development. researchgate.netnih.gov The BCP scaffold mimics the linear geometry and exit vectors of a para-substituted benzene (B151609) ring, allowing it to maintain desired biological activity while offering superior pharmaceutical properties. core.ac.uknih.gov

Below is a table comparing the properties of the Bicyclo[1.1.1]pentane-1,3-diyl linker with other common bioisosteric linkers.

FeatureBicyclo[1.1.1]pentane-1,3-diylpara-PhenyleneBicyclo[2.2.2]octane-1,4-diylCubane-1,4-diyl
Distance (Å) ~1.85~2.79~2.60~2.72
Lipophilicity (clogP) LowHighModerateModerate
Fraction of sp³ carbons (Fsp³) 1.00.01.01.0
Metabolic Stability HighProne to oxidationHighHigh
Aqueous Solubility HighLowModerateModerate

This table presents generalized comparative data synthesized from multiple sources.

This conformational control has been exploited in the construction of complex molecular architectures, including molecular rods and linker units in supramolecular chemistry. By dictating the precise spatial arrangement of different parts of a molecule, the BCP scaffold enables the rational design of functional materials and potent therapeutic agents.

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZFBLUCKSNRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Functionalization and Chemical Reactivity of Bicyclo 1.1.1 Pentane Systems

Strain-Release Transformations and Ring-Opening Reactions of BCPs

The high degree of strain in the bicyclo[1.1.1]pentane framework is a defining feature of its reactivity. springernature.com Much of the synthetic chemistry to access functionalized BCPs begins with [1.1.1]propellane, a highly strained precursor that readily undergoes ring-opening reactions. nih.gov The central bond of [1.1.1]propellane is particularly reactive towards radicals, nucleophiles, and electrophiles, providing a versatile entry point to 1,3-disubstituted BCPs. nih.gov

For 2-(1-Bicyclo[1.1.1]pentanyl)acetamide, its synthesis can be envisioned from a precursor like 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide. rsc.orgcymitquimica.com While the BCP cage in the final acetamide (B32628) product is significantly more stable than propellane, it can still participate in strain-release transformations under certain conditions. For instance, reactions that proceed via radical intermediates at the bridge positions can lead to ring-opening, although this is less common than functionalization that preserves the cage structure. nih.gov The stability of the BCP core in this compound means that ring-opening would require harsh conditions, and reactions would likely occur at the functional group or through C-H activation under more controlled conditions.

Site-Selective C-H Functionalization of the Bicyclo[1.1.1]pentane Framework

Direct functionalization of C-H bonds is a powerful strategy for modifying the BCP core without the need for pre-installed functional groups. springernature.com The BCP framework presents two types of C-H bonds: tertiary C-H bonds at the two bridgehead positions and secondary C-H bonds at the three bridge positions.

Differentiation of Bridgehead and Bridge Positions

The C-H bonds at the bridgehead positions are generally more reactive towards functionalization than those at the bridge positions. springernature.comnih.gov This selectivity is attributed to the greater s-character of the bridgehead carbon orbitals and the ability of the cage to stabilize radical or cationic intermediates at these positions. nih.gov In the case of this compound, one bridgehead position is already substituted. The remaining tertiary C-H bond at the opposing bridgehead is the most likely site for further direct functionalization. The methylene (B1212753) C-H bonds on the bridges are considerably stronger and less accessible, making their direct functionalization a significant challenge. nih.gov

Catalytic Systems for Direct C-H Bond Activation

Dirhodium catalysts have proven effective for the site-selective C-H functionalization of BCPs. nsf.govspringernature.com These catalysts can mediate the insertion of carbenes into the tertiary C-H bonds of the BCP framework with high selectivity. nsf.govspringernature.com For a substrate like this compound, a chiral dirhodium catalyst could potentially introduce a new functional group at the C3 position enantioselectively. The acetamide group, being relatively remote from the reactive C-H bond, is not expected to significantly interfere electronically with this type of transformation, although its steric bulk may play a role.

Photochemical and Radical-Mediated Syntheses of Functionalized BCPs

Photochemical and radical-mediated reactions are among the most powerful and widely used methods for the synthesis and functionalization of BCPs. nih.govnih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance. The primary precursor for many of these syntheses is [1.1.1]propellane, which readily reacts with a wide variety of radical precursors. nih.gov

Atom transfer radical addition (ATRA) is a key method for producing 1,3-difunctionalized BCPs. nih.gov For instance, the synthesis of a precursor to this compound could involve the radical addition of an iodoacetamide (B48618) derivative to [1.1.1]propellane under photochemical or triethylborane-initiated conditions. rsc.org Once the BCP core with the acetamide side chain is formed, further photochemical or radical functionalization would likely target the remaining bridgehead C-H bond. Photoredox catalysis, in particular, has enabled a broad range of transformations on the BCP scaffold. nih.gov

Development of Asymmetric Synthesis for Chiral Bicyclo[1.1.1]pentane Derivatives

The development of asymmetric methods to synthesize chiral BCPs is of great interest, particularly for applications in drug discovery. thieme.de Strategies have been developed that install a stereocenter adjacent to the BCP core, creating α-chiral BCPs. researchgate.netnih.govnih.gov

One successful approach combines photoredox and organocatalysis to achieve the asymmetric addition of aldehydes to [1.1.1]propellane. nih.govnih.gov This method generates a stereocenter and the BCP core simultaneously. While this specific reaction would not directly produce this compound, the principles can be extended to the synthesis of other chiral BCP derivatives. For this compound itself, which is achiral, the introduction of chirality would require functionalization of the BCP core or the acetamide side chain. Asymmetric C-H functionalization at the C3 position, as mentioned earlier, represents a potential route to chiral derivatives.

Postsynthesis Functionalization Strategies for BCP-Containing Molecules

Once the BCP core is incorporated into a molecule, postsynthesis or late-stage functionalization allows for the diversification of the structure. nih.gov For a molecule like this compound, functionalization could target the remaining bridgehead C-H bond, the methylene bridges, or the acetamide functional group itself.

Functionalization of the C3 bridgehead position is the most established strategy. This can be achieved through C-H activation as previously discussed. Additionally, if a precursor such as 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide is used, the iodide serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. The acetamide group itself can undergo hydrolysis to the corresponding carboxylic acid or reduction to the amine, providing further opportunities for diversification.

Below is a data table summarizing the types of reactions discussed and their applicability to the BCP core, with projected relevance to this compound.

Reaction Type General BCP Reactivity Relevance to this compound Key Intermediates/Reagents
Strain-Release Ring-Opening Primarily with [1.1.1]propellaneLow, requires harsh conditions for the stable BCP core.[1.1.1]Propellane, Radicals, Nucleophiles
Site-Selective C-H Functionalization Preferential at bridgehead C-H bondsHigh, targets the C3 bridgehead position.Dirhodium catalysts, Carbenes
Photochemical/Radical Synthesis Addition of radicals to [1.1.1]propellaneApplicable for precursor synthesis.Photoredox catalysts, Radical initiators
Asymmetric Synthesis Creation of α-chiral centers during ring-openingIndirect; chirality introduced via subsequent functionalization.Chiral organocatalysts, Photoredox catalysts
Postsynthesis Functionalization Cross-coupling of halogenated BCPs; C-H activationHigh, via C3-functionalization or modification of the acetamide.Palladium catalysts, Grignard reagents

Computational and Theoretical Investigations of Bicyclo 1.1.1 Pentane Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in understanding the unique electronic structure and energetics of bicyclo[1.1.1]pentane (BCP) and its derivatives. High-level ab initio calculations have been employed to determine the precise geometry of the parent BCP core. For instance, optimizations at the MP2 level with a correlation-consistent cc-pVTZ basis set have provided detailed structural parameters. A key feature of the BCP scaffold is its significant strain energy, estimated to be between 65-68 kcal/mol.

The electronic properties of the BCP framework are also a subject of computational investigation. The transmission of electronic substituent effects through the BCP cage has been studied by analyzing how a substituent at one bridgehead position affects the geometry of a phenyl group at the opposing bridgehead. These studies, using methods like HF/6-31G* and B3LYP/6-311++G**, reveal that the BCP framework can transmit long-range polar effects, as well as short-range effects like electronegativity and π-transfer, due to the high electron density within the cage and hyperconjugative interactions.

Density Functional Theory (DFT) is a common computational method for predicting the stable conformations and geometric parameters of substituted BCPs. Theoretical analyses of the BCP precursor, [1.1.1]propellane, have provided significant insights into its electronic structure. The central C1–C3 inter-bridgehead bond in [1.1.1]propellane is described as a "charge-shift bond" that is readily cleaved by radical species. Molecular orbital analysis shows that the reactivity of [1.1.1]propellane is governed by the interaction between the singly occupied molecular orbital (SOMO) of an incoming radical and the σ(C1–C3) and σ*(C1–C3) orbitals of the propellane.

Computational Method System Studied Key Findings
MP2/cc-pVTZ[1.1.1]propellaneCalculation of the inter-bridgehead C1–C3 distance.
HF/6-31G* and B3LYP/6-311++G**Phenyl-substituted BCP derivativesElucidation of the transmission of electronic substituent effects through the BCP framework.
DFTSubstituted BCPsPrediction of stable conformations and geometric parameters.
FMO analysisRadical addition to [1.1.1]propellaneThe interaction involves the SOMO of the radical and the σ(C1–C3) and σ*(C1–C3) orbitals.

Mechanistic Elucidation of Reaction Pathways and Transition States

Computational studies have been crucial in elucidating the mechanisms of reactions involving Bicyclo[1.1.1]pentane systems. For example, the mechanism of carbene insertion into bicyclo[1.1.0]butanes to form the BCP framework has been investigated computationally. Furthermore, computational analysis has been used to validate a triplet carbene pathway in the synthesis of BCPs, demonstrating that the triplet carbene is the operational intermediate in this novel reaction.

The ring-opening reactions of BCP derivatives have also been a focus of mechanistic studies. Deuterium-labeling studies have identified two distinct pathways for the ring opening of 2-substituted bicyclo[1.1.1]pentan-2-ol alkoxides, with both pathways being driven by the release of ring strain in the transition state. Computational analysis has also shed light on the electrophilic activation of [1.1.1]propellane. A detailed computational study indicated that a key halogen bonding interaction promotes nucleophilic attack without sacrificing the stability of the BCP cage.

In the context of late-stage functionalization of BCPs, computational studies have provided insights into the differentiated reactivities of different positions on the BCP core. For instance, a comparison of the putative anionic intermediates generated during the functionalization of BCP bis-boronates revealed a thermodynamic preference for the C3 (bridgehead) 3° anionic intermediate over the C2 (bridge) intermediate.

Reaction Type Computational Approach Key Mechanistic Insight
Carbene insertion into bicyclo[1.1.0]butaneNot specified in provided textElucidation of the reaction mechanism.
BCP synthesis via photosensitized carbene additionComputational analysisValidation of a triplet carbene pathway.
Ring opening of 2-substituted BCP-2-ol alkoxidesDeuterium-labeling studiesDriven by release of ring strain in the transition state.
Electrophilic activation of [1.1.1]propellaneDetailed computational analysisHalogen bonding promotes nucleophilic attack.
Functionalization of BCP bis-boronatesAnalysis of anionic intermediatesThermodynamic preference for the C3 bridgehead anionic intermediate.

Conformational Analysis and Stereochemical Implications

One of the most defining characteristics of the Bicyclo[1.1.1]pentane scaffold is its rigid and conformationally restricted nature. This rigidity is a result of the fused ring system, which locks the bridgehead substituents in a fixed, linear orientation. While the BCP core itself is rigid, computational studies have explored the conformational preferences of substituents attached to the cage.

The stereochemical implications of reactions involving BCPs have also been investigated using computational methods. For the asymmetric addition of aldehydes to [1.1.1]propellane, a theoretical model for stereoinduction was developed. Computational analysis of a model system revealed that the E/Z isomerization of the α-iminyl radical cation intermediate is slow, with a barrier higher than the subsequent trapping of the propellane. This slow isomerization is key to understanding the stereochemical outcome of the reaction.

System Conformational Feature Computational Insight
Bicyclo[1.1.1]pentane scaffoldRigidityFused ring system leads to a conformationally restricted structure.
[n]StaffanesBending of the rod-like structureLow energy barrier to bending, influenced by crystal packing.
Asymmetric addition to [1.1.1]propellaneStereoinductionSlow E/Z isomerization of the α-iminyl radical cation intermediate.

Computational Bioisosteric Mapping and Molecular Similarity Analyses

The Bicyclo[1.1.1]pentane motif has gained significant attention as a bioisostere for various functional groups in medicinal chemistry, including 1,4-disubstituted arenes, internal alkynes, and tert-butyl groups. Computational methods play a crucial role in evaluating and comparing potential bioisosteres. Bioisosteric replacement of a benzene (B151609) ring with a BCP unit is a strategy used to improve the physicochemical properties of molecules, such as increasing their three-dimensional character and C(sp³) content.

Computational tools and workflows, such as BioSTAR (BioiSosTere Analysis and Ranking), have been developed to quantify the effect of molecular replacements on key properties like bioactivity, solubility, metabolic stability, and membrane permeability. These data-driven approaches allow for a comprehensive analysis of the literature to evaluate the impact of bioisosteric replacements.

In the context of drug design, the replacement of a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP motif led to a compound with equipotent enzyme inhibition but significantly improved passive permeability and aqueous solubility. Such studies highlight the utility of BCP as a nonclassical phenyl ring bioisostere. Computational studies can aid in the design of such bioisosteric replacements by predicting the properties of the resulting molecules. The unique three-dimensional topology of BCP derivatives offers access to a C(sp³)-rich chemical space that is of great interest in drug discovery.

Bioisosteric Replacement Original Group Key Improvement Computational Relevance
Bicyclo[1.1.1]pentane1,4-disubstituted arenesImproved pharmacokinetic profiles.Molecular similarity analyses to compare shape and properties.
Bicyclo[1.1.1]pentaneInternal alkynesIncreased three-dimensional character.Computational mapping of spatial orientation and vector alignment.
Bicyclo[1.1.1]pentanetert-butyl groupsEnhanced metabolic stability.Prediction of metabolic stability and other ADME properties.
Bicyclo[1.1.1]pentanepara-substituted fluorophenyl ringImproved passive permeability and aqueous solubility.Design and evaluation of novel drug candidates with improved properties.

Applications of Bicyclo 1.1.1 Pentane Scaffolds in Advanced Organic Synthesis and Molecular Design

Utilization as Rigid Molecular Linkers and Scaffolds in Supramolecular Chemistry

The unique architecture of the bicyclo[1.1.1]pentane scaffold makes it an exceptional component for supramolecular chemistry and materials science. nih.gov Unlike flexible aliphatic chains or electronically conductive aromatic rings, the BCP unit acts as a rigid, linear, and electronically insulating linker. digitellinc.comeventsair.com This rigidity allows for the precise spatial arrangement of functional groups, a critical factor in the bottom-up construction of molecular-level devices and ordered materials. acs.org

The BCP core serves as a "tecton," or building block, in supramolecular assemblies, directing the formation of predictable, well-defined architectures through non-covalent interactions. eventsair.com Researchers have exploited this property to construct liquid crystals, metal-organic frameworks (MOFs), and molecular rods. nih.govresearchgate.net In these structures, the BCP unit dictates the distance and orientation between other molecular components, such as porphyrins or other chromophores, without introducing unwanted electronic communication. researchgate.net The acetamide (B32628) moiety in a compound like 2-(1-Bicyclo[1.1.1]pentanyl)acetamide provides a key functional handle, capable of forming strong hydrogen bonds which are fundamental to directing supramolecular self-assembly. researchgate.net

A comparative analysis of linker geometries highlights the distinct advantage of the BCP scaffold.

Linker TypeTypical GeometryElectronic ConductionKey Feature
para-PhenylenePlanar, RigidConductive (π-system)Facilitates electronic communication
Alkane ChainFlexibleInsulatingConformational adaptability
Bicyclo[1.1.1]pentane Linear, RigidInsulatingPrecise spatial positioning without electronic crosstalk

This table illustrates the distinct properties of BCPs compared to other common molecular linkers.

Integration into Complex Polycyclic and Cage Molecular Architectures

The inherent strain and unique three-dimensional structure of BCPs make them valuable for incorporation into more complex molecular systems. google.com Their rigid, rod-like nature has been harnessed to build "staffanes," which are oligomers of BCP units, creating molecular rods of defined lengths for applications in nanotechnology. researchgate.net

Furthermore, the reactivity of [1.1.1]propellane, the precursor to many BCP derivatives, allows for the direct installation of the BCP cage into larger molecules. researchgate.net This has enabled the construction of novel polycyclic systems where the BCP unit imparts specific conformational constraints or acts as a rigid spacer between larger molecular fragments. google.com These complex architectures are explored for their unique material properties, including potential use in molecular electronics and as components of novel polymers with highly ordered structures. eventsair.comgoogle.com

Role as Building Blocks in Diversity-Oriented Synthesis and Combinatorial Libraries

In the field of drug discovery, there is a significant push to "escape from flatland"—the tendency for medicinal chemistry to focus on flat, aromatic molecules. nih.gov The three-dimensional character of the BCP scaffold makes it a highly attractive alternative. researchgate.net BCP derivatives like this compound are ideal building blocks for diversity-oriented synthesis (DOS) and the creation of DNA-encoded libraries (DELs). nih.govenamine.net

The goal of DOS is to rapidly generate libraries of structurally diverse molecules for biological screening. The robust nature of the BCP core allows for a wide range of chemical transformations to be performed on attached functional groups, creating a multitude of unique compounds from a common intermediate. chemrxiv.org Syntheses of BCP-derived azides and terminal alkynes have been developed specifically to serve as substrates for "click chemistry," a powerful tool for combinatorial library generation. enamine.netresearchgate.net The use of BCPs allows chemists to explore novel chemical space, leading to the discovery of compounds with improved physicochemical properties such as solubility and metabolic stability. nih.gov

Recent synthetic advancements have made a vast array of functionalized BCPs accessible for these purposes. chemrxiv.org

Synthetic ApproachKey FeatureApplication in Libraries
Radical addition to [1.1.1]propellaneHigh functional group toleranceRapid generation of diverse BCP cores
Cross-coupling reactionsForms C-C bonds to BCP bridgeheadsAttaches various fragments for SAR studies
"Click Chemistry" functionalizationHigh efficiency and specificityLinks BCP building blocks together or to scaffolds

This table summarizes key synthetic strategies for creating diverse BCP-containing molecules for chemical libraries.

Application in Ligand Design for Organometallic Catalysis

The precise geometry of the BCP scaffold is also being explored in the field of organometallic catalysis. The distance and angle between coordinating groups in a ligand are critical for determining the activity and selectivity of a metal catalyst. By using a BCP unit as a rigid backbone, chemists can design diphosphine ligands with a fixed, linear separation between the phosphorus atoms. researchgate.netresearchgate.net

This approach allows for the creation of a unique coordination environment around a metal center that is difficult to achieve with more flexible ligands. The rigidity of the BCP spacer ensures that the ligand's bite angle is well-defined, which can exert significant control over the outcome of a catalytic reaction. While still an emerging area, the use of BCP-based ligands offers a novel strategy for developing catalysts with tailored properties for specific chemical transformations. researchgate.net

Research in Chemical Biology to Investigate Enzyme Interactions and Metabolic Pathways

The most extensive application of BCP scaffolds is in medicinal chemistry and chemical biology, where they serve as proven bioisosteres of para-substituted phenyl rings, internal alkynes, and tert-butyl groups. nih.govnih.gov Replacing an aromatic ring with a BCP unit can dramatically improve a drug candidate's properties, including metabolic stability, solubility, and membrane permeability, without sacrificing binding affinity. nih.govbris.ac.uk

This strategy has been successfully applied to develop potent inhibitors for enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) and γ-secretase. nih.gov In one study, replacing a phenyl ring in an IDO1 inhibitor with a BCP core significantly improved metabolic stability by preventing amide hydrolysis, a common metabolic pathway for aromatic amides. nih.gov

BCP-containing molecules are used as chemical probes to study enzyme-ligand interactions. researchgate.net Because the BCP core is saturated, it cannot engage in the π-π stacking interactions that are common for aromatic rings. By comparing the binding of a BCP analog with its aromatic counterpart, researchers can determine whether such π-interactions are critical for biological activity. acs.org This provides invaluable insight into the specific forces governing molecular recognition in biological systems. nih.gov For example, BCPs have been incorporated into synthetic analogues of biologically active lipids like Lipoxin A4 to create more metabolically robust probes for studying inflammation pathways. acs.org

Q & A

Q. What are the recommended safety protocols for handling 2-(1-Bicyclo[1.1.1]pentanyl)acetamide in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to safety data sheet (SDS) guidelines. Key measures include:
  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Contaminated gloves must be disposed of per hazardous waste protocols .
  • Ventilation: Ensure fume hoods or local exhaust systems to avoid inhalation of dust or vapors .
  • Storage: Store at 2–8°C under inert atmosphere (e.g., nitrogen) to prevent degradation .
  • Spill Management: Avoid dust generation; use non-sparking tools to collect material in sealed containers .

Q. What synthetic routes are available for this compound, and how can their efficiency be evaluated?

  • Methodological Answer: While direct synthesis data for this compound is limited, analogous bicyclo compounds (e.g., N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide) suggest:
  • Key Steps: Functionalization of bicyclo[1.1.1]pentane via radical or transition metal-catalyzed reactions, followed by acetamide coupling .
  • Efficiency Metrics: Compare yield, purity (via HPLC), and reaction time. Orthogonal design (e.g., varying temperature, catalyst loading) can optimize conditions .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer: Use a multi-technique approach:
  • Spectroscopy: 1^1H/13^13C NMR to confirm bicyclo scaffold integrity and acetamide group placement .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., C7_7H11_{11}NO2_2) .
  • Chromatography: Reverse-phase HPLC with UV detection for purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

  • Methodological Answer: A 2k^k factorial design evaluates multiple variables (e.g., temperature, solvent polarity, catalyst ratio):
  • Variable Screening: Identify critical factors (e.g., solvent choice significantly impacts bicyclo ring stability) .
  • Response Surface Methodology (RSM): Model interactions between variables to predict optimal yield. For example, higher temperatures may accelerate cyclization but risk decomposition .
  • Validation: Replicate center-point experiments to confirm robustness .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer: Address discrepancies through:
  • Theoretical Reassessment: Re-optimize computational parameters (e.g., DFT functional selection) to better reflect experimental conditions (e.g., solvent effects) .
  • Comparative Analysis: Cross-validate with alternative models (e.g., molecular dynamics vs. QM/MM simulations) .
  • Experimental Calibration: Use spectroscopic data (e.g., X-ray crystallography) to refine computational geometries .

Q. What advanced computational tools are recommended for simulating the physicochemical properties of this compound?

  • Methodological Answer: Leverage software for:
  • Molecular Dynamics (MD): GROMACS or AMBER to simulate solubility and stability in biological matrices .
  • Quantum Mechanics (QM): Gaussian or ORCA to predict reaction pathways and transition states .
  • Data Security: Implement encryption protocols (e.g., AES-256) for sensitive simulation data .

Q. How can researchers mitigate risks of data bias in toxicity studies of this compound?

  • Methodological Answer:
  • Blinded Experiments: Separate compound handling and data analysis teams to reduce observer bias .
  • Dose-Response Curves: Use non-linear regression (e.g., Hill equation) to model acute toxicity, ensuring inclusion of negative controls .
  • Meta-Analysis: Aggregate data across studies to identify outliers or systematic errors .

Data Contradiction and Theoretical Frameworks

Q. What strategies are recommended when conflicting data arise in the analysis of this compound’s reactivity?

  • Methodological Answer:
  • Root-Cause Analysis: Audit experimental protocols (e.g., purity verification, instrument calibration) .
  • Peer Review: Engage collaborators to replicate findings or identify overlooked variables (e.g., trace moisture in reactions) .
  • Theoretical Alignment: Reconcile results with established reaction mechanisms (e.g., steric effects in bicyclo systems) .

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